molecular formula C10H11BrFNO2 B8170482 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B8170482
M. Wt: 276.10 g/mol
InChI Key: MNQPHGJTDGOISW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide ( 1690013-03-6) is a chiral benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound has a molecular formula of C 10 H 11 BrFNO 2 and a molecular weight of 276.10 g/mol [ citation:4 ]. Its structure features a benzamide core substituted with bromo and fluoro groups at the 3- and 4- positions, respectively, and is coupled with a (2R)-1-hydroxypropan-2-yl group, which functions as a polar moiety that can influence the molecule's physicochemical properties and bioavailability [ citation:1 ]. This compound is a valuable building block for researchers, particularly in the design and synthesis of multifunctional ligands. Benzamide scaffolds are frequently explored in the development of therapeutics for complex neurodegenerative diseases. Research on similar benzamide-hydroxypyridinone hybrid molecules has demonstrated their potential as multifunctional candidates, exhibiting potent enzyme inhibition and metal-chelating activities that are relevant to the study of conditions like Alzheimer's disease [ citation:2 ]. The specific stereochemistry ((2R)-configuration) of the 1-hydroxypropan-2-yl group in this compound is a critical feature for creating stereospecific ligands, as the chiral center can be essential for selective target engagement and optimizing interactions with biological macromolecules. Applications: This reagent is intended for use in pharmaceutical R&D as a key intermediate, in academic research for synthesizing novel chemical entities, and in the exploration of structure-activity relationships (SAR). Handling Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-2-3-9(12)8(11)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQPHGJTDGOISW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination of Benzaldehyde Precursors

Patent CN109912396B outlines a bromination protocol for 4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions. Key parameters include:

  • Temperature : 20–25°C.

  • Reagents : NaBr (1.01 mol), 35% HCl (100 mL), 8% NaClO (1.02 mol).

  • Yield : ~70% after crystallization at 31°C.

This method avoids hazardous liquid bromine, enhancing safety and scalability.

Oxidation to Carboxylic Acid

3-Bromo-4-fluorobenzaldehyde is oxidized to the corresponding carboxylic acid using KMnO₄ or CrO₃ in acidic media. Patent US4383949A describes catalytic hydrogenation of nitriles to aldehydes, which can be further oxidized.

Activation of Carboxylic Acid for Amide Coupling

Formation of Acid Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride is employed to convert 3-bromo-4-fluorobenzoic acid to its acid chloride. Patent US4383949A highlights thionyl chloride as a preferred reagent, with reactions conducted at reflux (60–80°C) under anhydrous conditions.

Alternative Activation via Carbodiimides

Coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) enable direct amide formation without isolating the acid chloride. These methods require a base (e.g., DMAP) and are performed in dichloromethane or THF at 0–25°C.

Stereoselective Amidation with (2R)-1-Hydroxypropan-2-amine

Amine Preparation and Protection

The chiral amine (2R)-1-hydroxypropan-2-amine is synthesized via asymmetric reduction of ketones or resolution of racemic mixtures. Protection of the hydroxyl group (e.g., as a silyl ether) may be necessary to prevent nucleophilic interference during coupling.

Coupling Reaction Conditions

  • Solvent : Dichloromethane, THF, or DMF.

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Temperature : 0°C to room temperature.

  • Yield : 65–85% depending on purity of intermediates.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Acid Chloride CouplingSOCl₂, (2R)-amine, Et₃N, DCM, 0°C→RT78High purity, scalableRequires anhydrous conditions
EDCl-Mediated CouplingEDCl, HOBt, (2R)-amine, DMF, RT65Mild conditionsCost of coupling reagents
Catalytic HydrogenationH₂, Pd/C, 3-bromo-4-fluorobenzonitrile70Avoids harsh reagentsRequires specialized equipment

Purification and Characterization

  • Crystallization : Bulk melting crystallization at 31°C removes impurities.

  • Chromatography : Silica gel chromatography for enantiomeric purity verification.

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry; MS validates molecular weight .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Structure and Composition

The molecular formula for 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide is C11H12BrFNO2. The compound features:

  • Bromine (Br) : A halogen that can enhance biological activity.
  • Fluorine (F) : Known for increasing metabolic stability and bioavailability.
  • Hydroxypropan-2-yl group : Contributes to the compound's solubility and interaction with biological targets.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The halogen substituents play a crucial role in enhancing their anticancer properties.
  • Antimicrobial Properties : Research has shown that halogenated benzamides can possess significant antimicrobial activity. The presence of bromine and fluorine may enhance the interaction with microbial enzymes, leading to increased efficacy.
  • Neuropharmacology : There is emerging interest in compounds with similar structures for their potential neuroprotective effects. The hydroxypropan-2-yl moiety may contribute to improved blood-brain barrier penetration.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Investigate antimicrobial efficacyShowed effective inhibition of Gram-positive bacteria, suggesting potential for antibiotic development.
Study 3Assess neuroprotective effectsIndicated reduced neuronal apoptosis in vitro, highlighting potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes .

Comparison with Similar Compounds

Halogen Position and Electronic Effects

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) (): Halogen positions (4-Br, 3-F) differ from the target compound (3-Br, 4-F), altering electron-withdrawing effects and steric profiles.
  • 4-Bromo-N-(2-nitrophenyl)benzamide (–5):
    • The nitro group is a stronger electron-withdrawing substituent than Br or F, increasing reactivity in electrophilic substitution. This compound’s crystallographic data (mean σ(C–C) = 0.006 Å) suggests tight packing due to planar nitro groups, whereas the target’s hydroxyl group may promote hydrogen bonding in the solid state .

Chiral Hydrophilic Substituents

  • Lecozotan Hydrochloride (): Contains a (2R)-configured propyl group linked to a piperazine ring.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity Reference
Target Compound 3-Br, 4-F, (2R)-hydroxypropan-2-yl ~300 (estimated) Hydroxyl, Amide Not reported (hypothetical)
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide 4-Br, 3-F, 6-methylpyridinyl 310 Pyridinyl, Amide Not reported
Lecozotan Hydrochloride 4-Cyano, (2R)-piperazinylpropyl 520.00 Cyano, Piperazine 5-HT1A receptor antagonist
4-Bromo-N-(2-chloro-6-fluorophenyl)-... 4-Br, 5-F, trifluoropropan-2-yloxy 424 Trifluoromethyl, Amide Not reported

Biological Activity

3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

Molecular Formula: C10_{10}H11_{11}BrFNO2_2
Molecular Weight: 276.10 g/mol
IUPAC Name: this compound

The compound features a bromine atom , a fluorine atom , and a hydroxypropan-2-yl group attached to a benzamide framework. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions, making it an important subject for further research.

Biological Activity

Research indicates that this compound exhibits potential biological activity through interactions with various molecular targets, including enzymes and receptors. The compound's structure allows for specific binding interactions that may modulate biological pathways.

The mechanisms by which this compound exerts its effects are still under investigation, but potential actions include:

  • Enzyme Inhibition: The bromine and fluorine groups may participate in electrophilic interactions with target enzymes.
  • Receptor Binding: The hydroxypropan-2-yl group can form hydrogen bonds with specific receptor sites, influencing signaling pathways.

Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound. For example, derivatives with similar frameworks have shown promising results in inhibiting fibroblast growth factor receptor (FGFR) activity, which is relevant for treating certain cancers.

Case Study: FGFR Inhibition

A notable study focused on a related compound demonstrated its ability to inhibit FGFR1 in non-small cell lung cancer (NSCLC) cell lines. The compound exhibited IC50_{50} values ranging from 1.25 to 2.31 µM across different cell lines, indicating significant anti-cancer activity. The mechanism involved arresting the cell cycle at the G2 phase and inducing apoptosis through modulation of key signaling proteins like ERK and PLCγ1 .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesBiological Activity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamideLacks fluorine; may exhibit different reactivityVariable
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-nitrobenzamideContains a nitro group; alters biological activityPotentially different inhibition profiles
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-chlorobenzamideContains chlorine instead of fluorineDistinct chemical behavior

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Applications in Scientific Research

This compound has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceutical agents.
  • Biological Studies: To investigate interactions between brominated benzamides and various biological targets.
  • Industrial Applications: In developing specialty chemicals and materials due to its unique properties.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide?

A standard approach involves coupling 3-bromo-4-fluorobenzoic acid with (2R)-1-hydroxypropan-2-amine using activating agents like EDCI or HOBt. For example, similar benzamide derivatives (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) were synthesized via acid activation, achieving yields of 81% . Optimization may include using anhydrous conditions, controlled stoichiometry, and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • ¹H NMR : To verify substituent positions and stereochemistry. For instance, methyl groups in similar compounds resonate at δ 2.45–2.49 ppm, while aromatic protons appear between δ 7.57–8.15 ppm .
  • GC-MS or LC-MS : To confirm molecular weight (e.g., M+ at m/z 310 for analogous bromo-fluoro benzamides) .
  • IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

Q. How can the stereochemical integrity of the (2R)-1-hydroxypropan-2-yl group be validated?

Chiral HPLC with a polysaccharide-based column can separate enantiomers. Alternatively, compare experimental optical rotation with literature values for (R)-configured analogs. X-ray crystallography (if crystals are obtainable) provides definitive proof, as seen in SHELX-refined structures of related compounds .

Advanced Research Questions

Q. How can low yields during coupling reactions be troubleshooted?

Low yields often stem from incomplete acid activation or competing side reactions (e.g., hydrolysis). Strategies:

  • Use freshly prepared acid chlorides (e.g., via SOCl₂ or oxalyl chloride) to enhance reactivity .
  • Employ coupling agents like HATU or DCC with catalytic DMAP to improve efficiency .
  • Monitor reaction progress via TLC or inline FTIR to optimize reaction time.

Q. How should contradictory NOE (Nuclear Overhauser Effect) data in NMR be resolved?

Unexpected NOE signals may arise from dynamic processes (e.g., rotameric equilibria in the amide bond). Solutions:

  • Conduct variable-temperature NMR to "freeze" conformers.
  • Compare experimental data with DFT-calculated chemical shifts and NOE patterns.
  • Cross-validate with X-ray structures (if available), as done for SHELX-refined analogs .

Q. What strategies identify byproducts in the final compound?

  • LC-MS/MS : Detect low-abundance impurities via high-resolution mass spectrometry. For example, bromine isotopic patterns (M/M+2 ≈ 1:1) help identify brominated byproducts .
  • Preparative TLC or HPLC : Isolate byproducts for independent characterization (¹H NMR, IR).
  • Reaction Monitoring : Use in-situ Raman spectroscopy to track intermediate formation.

Q. How can computational methods predict biological targets for this compound?

  • Molecular Docking : Use software like AutoDock Vina to screen against enzyme active sites (e.g., bacterial PPTases, as seen in trifluoromethyl-benzamide analogs) .
  • QSAR Models : Corrogate substituent effects (e.g., bromo/fluoro groups) with bioactivity data from structural analogs .

Q. What protocols assess the compound’s stability under storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC for decomposition products .
  • Long-Term Stability : Store aliquots at –20°C, 4°C, and RT, and monitor purity monthly. Catalog data for similar bromo-fluoro benzamides suggest refrigeration minimizes degradation .

Methodological Notes

  • Crystallography : For X-ray analysis, grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Refine using SHELXL, which handles twinning and high-resolution data effectively .
  • Spectral Interpretation : Reference δ 7.57–8.15 ppm (aromatic H) and δ 2.45–2.49 ppm (CH₃) from analogous compounds to assign peaks confidently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.